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Compound of Interest

Compound Name: Hydroxy tizanidine, (+-)-

CAS No.: 125292-31-1

Cat. No.: B1149710

Get Quote

Executive Summary
Tizanidine (5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine) is a

centrally acting

-adrenergic agonist and imidazoline receptor agonist used primarily as a spasmolytic.[1][2][3][4]
Its pharmacokinetic profile is dominated by extensive first-pass metabolism via CYP1A2,
yielding several metabolites.

The primary oxidative metabolite is (+-)-Hydroxy tizanidine (specifically 4-hydroxy-tizanidine),

formed via oxidation of the imidazoline ring. Unlike the parent compound, this metabolite is

pharmacologically inactive or possesses negligible affinity for the

-adrenergic receptor (

-AR). This guide details the structural basis of this inactivity, the experimental protocols to
validate it, and the implications for drug development and safety pharmacology.
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Molecular Characterization & Structural Activity
Relationship (SAR)
Chemical Identity[5][6][7][8]

Parent: Tizanidine (Achiral).

Metabolite: (+-)-4-Hydroxy-tizanidine (Racemic).

IUPAC Name: 2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-4-ol.[2]

Chirality: The introduction of a hydroxyl group at the C4 position of the imidazoline ring

creates a chiral center, resulting in a racemic mixture ((+) and (-) enantiomers).

Mechanism of Inactivity
The

-AR binding pocket requires a protonated imidazoline (or guanidinium) moiety to form a salt
bridge with a conserved aspartate residue (Asp3.32) in the transmembrane domain.

Electronic Effect: The hydroxyl group on the imidazoline ring is electron-withdrawing,

potentially reducing the pKa of the imidazoline nitrogen, thereby decreasing the fraction of

protonated species at physiological pH.

Steric Hindrance: The introduction of the polar -OH group disrupts the tight hydrophobic

packing required for the imidazoline ring within the receptor's orthosteric binding site.

Experimental Protocols: Validating Interaction
Parameters
To rigorously quantify the interaction (or lack thereof), researchers must employ a self-

validating dual-assay approach: Radioligand Binding (Affinity) and [35S]GTP

S Binding (Efficacy).

Protocol A: Competitive Radioligand Binding Assay
Objective: Determine the inhibition constant (
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) of (+-)-Hydroxy tizanidine compared to Tizanidine.

Reagents:

Receptor Source: Membranes from CHO-K1 cells stably expressing human

-AR.

Radioligand: [3H]-RX821002 (Antagonist, high affinity) or [3H]-Clonidine (Agonist).

Concentration: 0.5-1.0 nM.

Non-specific Control: 10

M Phentolamine.

Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl2, pH 7.4.

Workflow:

Preparation: Thaw membranes and homogenize in Assay Buffer. Dilute to 5-10

g protein/well.

Incubation:

Add 50

L Radioligand.

Add 50

L Test Compound (Tizanidine or Hydroxy-metabolite) at increasing concentrations (

to

M).

Add 100

L Membrane suspension.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149710?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate for 60 minutes at 25°C.

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a

cell harvester. Wash 3x with ice-cold buffer.

Detection: Liquid scintillation counting.

Data Analysis: Calculate

using the Cheng-Prusoff equation:

Expected Result: Tizanidine

nM. (+-)-Hydroxy tizanidine

nM (Inactive).

Protocol B: Functional [35S]GTP S Binding Assay
Objective: Confirm lack of functional efficacy (agonism).

Workflow:

Incubation: Incubate membranes with GDP (10

M) and [35S]GTP

S (0.1 nM) in the presence of the test compound.

Readout: Agonists increase [35S]GTP

S binding by catalyzing GDP-GTP exchange on

proteins.

Validation: Tizanidine should show dose-dependent stimulation (

of norepinephrine). The metabolite should show flat baseline activity.

Visualization of Signaling & Workflow
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Interaction Logic Diagram
The following diagram illustrates the divergent pathways of Tizanidine vs. its Hydroxy

metabolite.
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Caption: Divergent pharmacological fate of Tizanidine and its 4-hydroxy metabolite at the

Alpha-2 receptor interface.

Summary Data Table
Parameter Tizanidine (Parent) (+-)-Hydroxy Tizanidine

Molecular Weight 253.7 g/mol ~269.7 g/mol

Metabolic Origin N/A
CYP1A2 (Imidazoline

oxidation)

Chirality Achiral Racemic mixture

-AR Affinity (

)

High (20 - 50 nM) Negligible (> 10,000 nM)

Functional Effect Full/Partial Agonist Inactive

Clinical Relevance Therapeutic (Spasmolytic)
Clearance product (Renal

excretion)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Tizanidine-Hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/Tizanidine-Hydrochloride
https://www.researchgate.net/publication/302649946_Method_for_the_preparation_of_tizanidine_hydrochloride/fulltext/57865cd808ae36ad40a68efb/Method-for-the-preparation-of-tizanidine-hydrochloride.pdf?origin=scientificContributions
https://www.benchchem.com/product/b1149710/docs#technical-guide-hydroxy-tizanidine-interaction-with-alpha-2-adrenergic-receptors
https://www.benchchem.com/product/b1149710/docs#technical-guide-hydroxy-tizanidine-interaction-with-alpha-2-adrenergic-receptors
https://www.benchchem.com/product/b1149710/docs#technical-guide-hydroxy-tizanidine-interaction-with-alpha-2-adrenergic-receptors
https://www.benchchem.com/product/b1149710/docs#technical-guide-hydroxy-tizanidine-interaction-with-alpha-2-adrenergic-receptors
https://www.benchchem.com/product/b1149710?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149710?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149710?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

